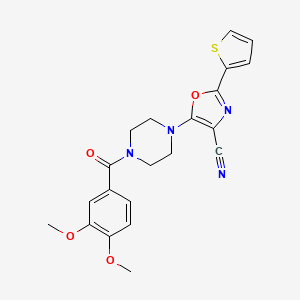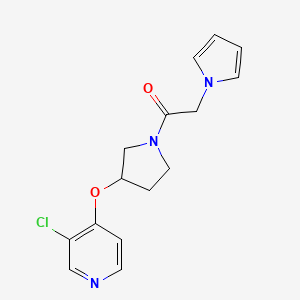![molecular formula C19H18INO B2401005 4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide CAS No. 95495-33-3](/img/structure/B2401005.png)
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide” is a chemical compound with the molecular formula C19H18INO . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-chlorobenzenesulfonate”, has been analyzed using UV-Vis, FT-IR, NMR, and single crystal X-ray diffraction . The compound crystallizes in the monoclinic Pc space group . In the crystal packing, the cations and anions are linked by weak C–H·O interactions into individual chains along the b-axis .
Scientific Research Applications
Nonlinear Optical Properties
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide has shown potential in nonlinear optical applications. A study synthesized and characterized derivatives of this compound, highlighting their potential for optical limiting applications due to their nonlinear optical absorption. This was observed at 532 nm using 5 ns laser pulses, employing the open-aperture z-scan technique, suggesting these compounds are candidates for optical limiting applications (Ruanwas et al., 2010).
Crystal Structure and Spectroscopic Properties
The compound's structure and spectroscopic properties have been explored extensively. One study compared the structures and spectroscopic properties of two styrylquinolinium dyes, including the this compound, in anhydrous and monohydrate forms. The study included analyses such as single crystal X-ray diffraction, IR and Raman spectroscopy, UV–Vis, steady-state and time-resolved fluorescence spectroscopy, and NMR spectroscopy. The research revealed significant solvatochromism in organic solvents, indicating substantial charge transfer and molecular first hyperpolarizability values (Bakalska et al., 2017).
Surface Interaction and Self-Assembly
Another study focused on the surface interaction and self-assembly of cyclodextrins with organic dyes, including derivatives of this compound. The research, using various methods such as UV–Vis and fluorescence spectroscopy, found the formation of "supramolecular polymers" with nanosizes. The dyes formed hexagonal microcrystalline sub-structures upon adsorption on cyclodextrins’ surfaces, demonstrating remarkable fluorescence properties dependent on the type of the substituent in the dyes (Ivanova et al., 2010).
Properties
IUPAC Name |
4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWEXAFMMQCAN-VEZAGKLZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C\C3=CC=C(C=C3)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)




![N-[1-[1-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2400937.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)



